

In-Depth Technical Guide: Physical Properties of 2-Fluoro-4-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of **2-Fluoro-4-isopropoxybenzoic acid**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document primarily presents predicted values and outlines generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **2-Fluoro-4-isopropoxybenzoic acid** are crucial for its handling, formulation, and application in research and development. The following table summarizes the key physical property data available for this compound.

Physical Property	Value	Source
Molecular Formula	<chem>C10H11FO3</chem>	PubChem[1]
Molecular Weight	198.19 g/mol	PubChem[1]
Boiling Point	281.1 ± 20.0 °C (Predicted)	ChemicalBook[2]
Density	1.211 ± 0.06 g/cm³ (Predicted)	ChemicalBook[2]
pKa	3.72 ± 0.10 (Predicted)	ChemicalBook[2]
Storage Temperature	2-8°C or -20°C	ChemicalBook, United States Biological[2][3]

Experimental Protocols: A Generalized Approach

While specific experimental procedures for determining the physical properties of **2-Fluoro-4-isopropoxybenzoic acid** are not readily available in the public domain, standard methodologies for organic compounds can be applied.

1. Melting Point Determination:

A calibrated digital melting point apparatus would be the preferred instrument. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A narrow melting range is indicative of high purity.

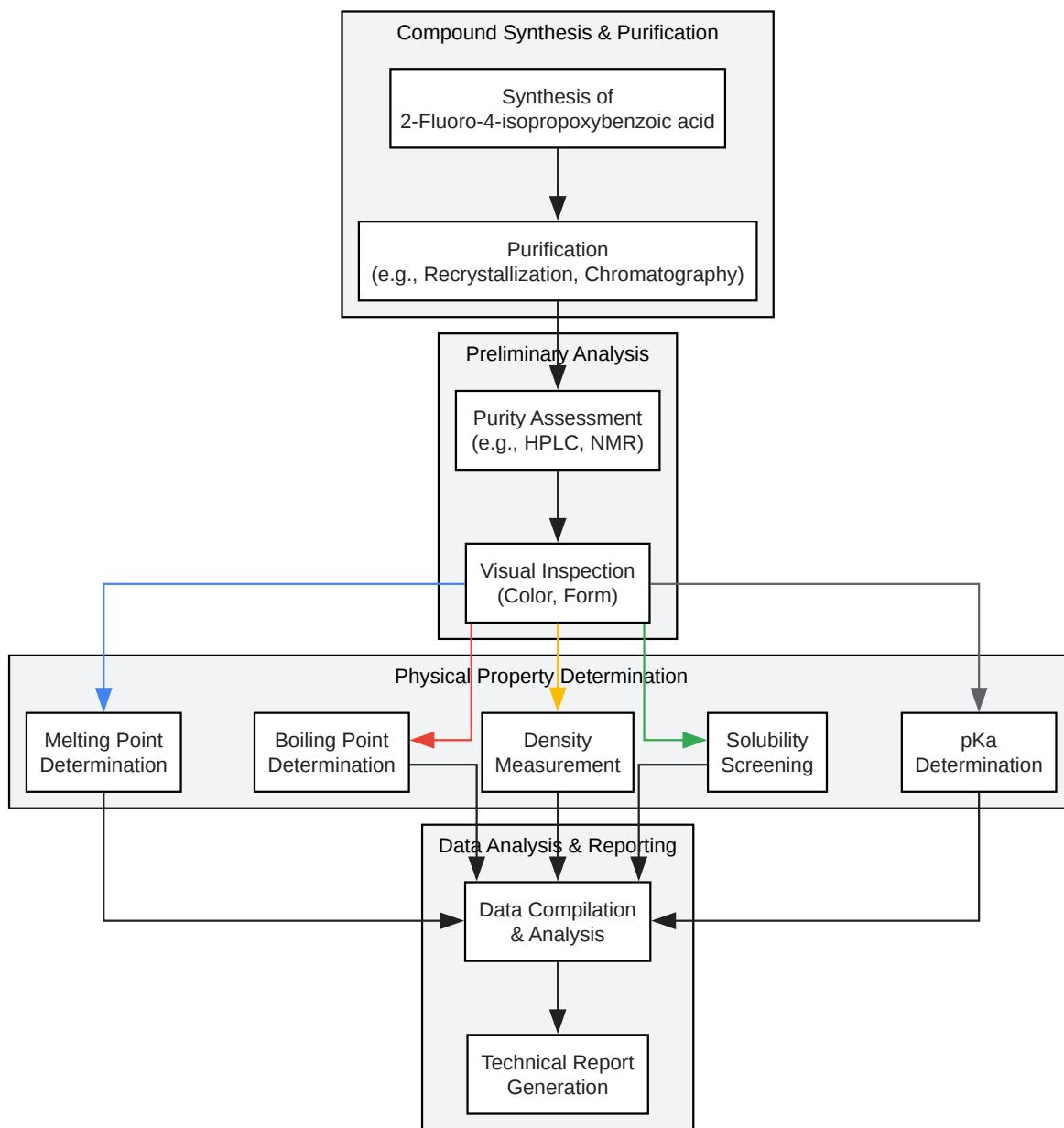
2. Boiling Point Determination:

For the determination of the boiling point, a distillation apparatus would be employed. The compound would be heated in a flask connected to a condenser. A thermometer placed at the vapor-liquid equilibrium point would record the temperature at which the liquid boils under atmospheric pressure. For small sample sizes, a micro-boiling point apparatus can be utilized.

3. Density Measurement:

The density of **2-Fluoro-4-isopropoxybenzoic acid**, a solid at room temperature, can be determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.

4. Solubility Assessment:


A qualitative and quantitative solubility analysis would be performed. This involves adding a known mass of the compound to a specific volume of various solvents (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated until saturation is reached. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be determined using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

5. pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the systematic characterization of the physical properties of a novel organic compound like **2-Fluoro-4-isopropoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for physical property characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-4-ISO-PROPYLOXYBENZOIC ACID CAS#: 289039-81-2
[amp.chemicalbook.com]
- 3. usbio.net [usbio.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 2-Fluoro-4-isopropoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304782#2-fluoro-4-isopropoxybenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com